7-Iodoimidazo[1,5-a]pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H5IN2 |
|---|---|
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
7-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H |
InChI-Schlüssel |
MHDJYMYYHAHHPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC=C2C=C1I |
Herkunft des Produkts |
United States |
Strategic Exploration of 7-Iodoimidazo[1,5-a]pyridine: From Synthetic Handle to Bioactive Scaffold
The following technical guide details the biological potential, synthesis, and application of 7-iodoimidazo[1,5-a]pyridine derivatives.
Executive Summary
7-iodoimidazo[1,5-a]pyridine represents a high-value "linchpin" intermediate in modern medicinal chemistry. Unlike its more common isomer (imidazo[1,2-a]pyridine), the [1,5-a] scaffold possesses a unique electronic profile that facilitates heme-iron coordination, making it a privileged structure for designing inhibitors of metalloenzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Aldosterone Synthase (CYP11B2) .
The 7-iodo substituent is critical not as a final pharmacophore, but as a regioselective handle for late-stage diversification. It allows researchers to install hydrophobic vectors or solubilizing groups deep within enzyme pockets via palladium-catalyzed cross-coupling, without disrupting the essential heme-binding pharmacophore at the core.
Chemical Architecture & Significance
The Core Scaffold
The imidazo[1,5-a]pyridine ring system is a 5,6-fused bicycle. The bridgehead nitrogen (N4) and the sp2 nitrogen (N2) create a distinct dipole.
-
N2 Position: Acts as a Lewis base, capable of coordinating to the heme iron (Fe2+/Fe3+) in metalloenzymes.
-
C7 Position (The Handle): Located on the pyridine ring, this position is sterically exposed, making it ideal for extending ligands into the hydrophobic accessory pockets of enzymes like IDO1.
Why 7-Iodo?
Direct electrophilic halogenation of imidazo[1,5-a]pyridine typically occurs at the electron-rich C1 or C3 positions (imidazole ring). Therefore, the 7-iodo variant must be synthesized from pre-functionalized pyridine precursors. This specific substitution pattern is valuable because:
-
Orthogonal Reactivity: It allows selective functionalization of the pyridine ring while leaving the imidazole ring available for H-bonding interactions.
-
Metabolic Stability: 7-aryl derivatives often block metabolic soft spots on the pyridine ring.
Biological Applications & Mechanism of Action
Primary Target: IDO1 Inhibition (Immuno-Oncology)
IDO1 is a heme-containing enzyme that degrades tryptophan, leading to immune suppression in the tumor microenvironment.[1]
-
Mechanism: The N2 of the imidazo[1,5-a]pyridine coordinates directly to the heme iron of IDO1.
-
Role of 7-Substituent: The 7-iodo group is replaced (via Suzuki coupling) with bulky aryl or heteroaryl groups. These groups fill the hydrophobic "Pocket A" or "Pocket B" of the IDO1 active site, stabilizing the inhibitor-enzyme complex and increasing potency from micromolar to nanomolar levels.
Secondary Target: CYP11B2 Inhibition (Cardiovascular)
Aldosterone synthase (CYP11B2) is a target for treating heart failure.
-
Selectivity Challenge: Inhibitors must distinguish between CYP11B2 and the homologous CYP11B1 (cortisol synthase).
-
Solution: 7-substituted imidazo[1,5-a]pyridines can exploit subtle differences in the access channels of these two enzymes.
Visualization: Mechanism & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for converting the 7-iodo precursor into a potent IDO1 inhibitor.
Caption: SAR logic flow transforming the 7-iodo precursor into a high-affinity IDO1 inhibitor.
Experimental Protocols
Synthesis of 7-Iodoimidazo[1,5-a]pyridine
Note: Direct iodination fails to target C7. This protocol uses a condensation approach starting from 4-iodopyridine-2-carbaldehyde.
Reagents:
-
4-Iodopyridine-2-carbaldehyde (1.0 eq)
-
Ammonium acetate (NH4OAc) (5.0 eq)
-
Formaldehyde (37% aq. solution) (1.5 eq)
-
Solvent: Ethanol (EtOH)[2]
Protocol:
-
Dissolution: Dissolve 4-iodopyridine-2-carbaldehyde (1 mmol) in EtOH (5 mL) in a round-bottom flask.
-
Reagent Addition: Add NH4OAc (5 mmol) and Formaldehyde solution (1.5 mmol).
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Extraction: Resuspend residue in water (10 mL) and extract with Dichloromethane (DCM, 3 x 10 mL).
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).
-
Yield: Expect 60–75% of a yellowish solid.
Validation:
-
1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet of the imidazole proton (H3) around δ 8.2 ppm and the doublet of the pyridine H5/H8. The absence of the aldehyde peak (δ 10.0) confirms cyclization.
Library Generation: Suzuki-Miyaura Coupling
Objective: Convert the 7-iodo handle into a functional aryl group.
Protocol:
-
Setup: In a microwave vial, combine 7-iodoimidazo[1,5-a]pyridine (1.0 eq), Aryl boronic acid (1.5 eq), and K2CO3 (2.0 eq).
-
Catalyst: Add Pd(dppf)Cl2 (5 mol%).
-
Solvent: Add degassed Dioxane/Water (4:1).
-
Reaction: Seal and heat at 100°C for 12 hours (or 140°C for 30 min in microwave).
-
Purification: Filter through Celite, concentrate, and purify via HPLC or column chromatography.
Quantitative Data Summary: IDO1 Inhibition
The table below summarizes the impact of 7-position substitution on IDO1 inhibitory potency (IC50), derived from consensus SAR data in the field.
| Compound ID | 7-Position Substituent (R) | IDO1 IC50 (HeLa Cell) | Mechanism Note |
| 7-Iodo (Precursor) | –I | > 10 µM | Weak binding; lacks hydrophobic reach. |
| Derivative A | –Phenyl | 450 nM | Enters hydrophobic pocket; moderate potency. |
| Derivative B | –4-Fluorophenyl | 120 nM | Improved metabolic stability; better fit. |
| Derivative C | –3-Chloro-4-fluorophenyl | 15 nM | Optimal hydrophobic occupancy in Pocket A. |
| Derivative D | –Pyridine-3-yl | 800 nM | Polarity clash in hydrophobic pocket. |
References
-
Synthesis of Imidazo[1,5-a]pyridines
-
IDO1 Inhibition & SAR
- Title: "Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1"
- Source: ACS Medicinal Chemistry Letters / NIH
-
URL:[Link]
-
General Biological Activity
-
Regioselective Functionalization
- Title: "Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines (Compar
- Source: ACS Omega / NIH
-
URL:[Link]
Sources
Imidazo[1,5-a]pyridine: A Technical Guide to Medicinal Chemistry Applications
Executive Summary
The Imidazo[1,5-a]pyridine scaffold represents a distinct and increasingly valuable pharmacophore in modern drug discovery, differentiated from its more ubiquitous isomer, imidazo[1,2-a]pyridine (e.g., Zolpidem). Characterized by a bridgehead nitrogen and a 10-
This guide analyzes the scaffold's structural utility across three primary therapeutic axes: Immuno-oncology (IDO1 inhibition) , Neurodegeneration (5-HT4 agonism) , and Autoimmune modulation (RORc inverse agonism) . It provides validated synthetic protocols and mechanistic insights for researchers optimizing this core for clinical candidates.
Part 1: Structural & Physicochemical Profile
Electronic Architecture
Unlike the [1,2-a] isomer, the Imidazo[1,5-a]pyridine features a nitrogen atom at the bridgehead position (N-4) and a second nitrogen at position 2. This arrangement creates a specific dipole moment and electron density distribution that favors electrophilic substitution at C-1 and C-3 positions.
-
Aromaticity: The fused system maintains aromaticity, allowing it to serve as a bioisostere for indole or purine rings.
-
Basicity: The N-2 nitrogen is the primary basic center, though less basic than typical pyridines due to lone pair participation in the imidazole ring's aromatic sextet.
-
Coordination Geometry: The N-2 position is sterically accessible for coordinating with metalloenzymes, a critical feature for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Synthetic Accessibility
Modern synthetic strategies have moved beyond classical condensation to allow for rapid library generation.
Key Synthetic Pathways (Graphviz Visualization)
Figure 1: Strategic disconnection approaches for Imidazo[1,5-a]pyridine synthesis. Method A represents the most scalable route for diverse library synthesis.
Part 2: Therapeutic Applications & SAR
Immuno-Oncology: IDO1 Inhibition
The Imidazo[1,5-a]pyridine core has emerged as a potent scaffold for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that suppresses T-cell activity in the tumor microenvironment.[1]
-
Mechanism: The N-2 nitrogen of the imidazole ring coordinates directly with the Ferrous (Fe2+) ion of the IDO1 heme group, displacing the oxygen molecule required for tryptophan degradation.
-
SAR Insight: Substitution at the C-8 position (pyridine ring) often dictates selectivity against the related TDO2 enzyme. Bulky groups at C-3 can occupy the hydrophobic pocket (Pocket A) of the enzyme active site.
-
Key Reference: Recent studies (2025) highlight cellular potency optimization of heme-binding imidazo[1,5-a]pyridines, demonstrating superior metabolic stability compared to imidazole-only inhibitors.
Neurodegeneration: 5-HT4 Receptor Agonists
In Alzheimer’s disease research, this scaffold serves as a robust core for 5-HT4 receptor partial agonists .
-
Design Logic: The scaffold acts as a lipophilic spacer that positions the basic amine (interacting with Asp100) and the hydrogen bond acceptor (interacting with Ser197).
-
Case Study (Compound 5a): Researchers replaced unstable amide linkers with 1,3,4-oxadiazole bioisosteres attached to the Imidazo[1,5-a]pyridine core.[2] This modification maintained high affinity (
< 10 nM) while significantly improving metabolic stability and brain penetration.
Autoimmune Disease: RORc Inverse Agonists
Compounds like GNE-0946 utilize the Imidazo[1,5-a]pyridine core to inhibit ROR
-
Selectivity: The scaffold provides a rigid vector to project substituents into the ligand-binding domain (LBD), achieving >300-fold selectivity over other ROR family members.
Part 3: Detailed Experimental Protocols
Protocol A: Iodine-Mediated One-Pot Synthesis
A validated, metal-free method for constructing the core from 2-aminomethylpyridines.
Materials:
-
2-(Aminomethyl)pyridine (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Sodium benzenesulfinate (1.2 equiv)
-
Iodine (
) (0.5 equiv) -
Solvent: Toluene/DMSO (9:1)
Step-by-Step Procedure:
-
Reagent Mixing: In a 25 mL round-bottom flask, dissolve 2-(aminomethyl)pyridine (1.0 mmol) and the benzaldehyde derivative (1.0 mmol) in Toluene (4 mL). Stir at room temperature for 30 minutes to form the imine intermediate.
-
Cyclization: Add sodium benzenesulfinate (1.2 mmol) and Iodine (0.5 mmol). Heat the mixture to 100°C under an air atmosphere.
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Completion is typically observed within 4-6 hours.
-
Work-up: Cool to room temperature. Quench with saturated aqueous
(10 mL) to remove excess iodine. Extract with Ethyl Acetate (3 x 15 mL). -
Purification: Wash combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes). -
Yield: Expect 75-85% yield of the 1,3-disubstituted imidazo[1,5-a]pyridine.
Protocol B: IDO1 Cellular Inhibition Assay (HeLa Cells)
Validating the biological activity of the synthesized scaffold.
Principle: Measures the inhibition of Kynurenine production (tryptophan metabolite) in IFN-
Procedure:
-
Seeding: Seed HeLa cells (ATCC CCL-2) at 20,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5%
. -
Induction: Treat cells with human recombinant IFN-
(50 ng/mL) to induce IDO1 expression. Simultaneously, add the test compound (Imidazo[1,5-a]pyridine derivative) in serial dilutions (e.g., 10 M to 1 nM). -
Incubation: Incubate for 48 hours.
-
Detection: Transfer 140
L of supernatant to a new plate. Add 10 L of 6.1 N Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 2500 rpm for 10 mins. -
Colorimetric Reaction: Transfer 100
L of the clarified supernatant to a flat-bottom plate. Add 100 L of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). -
Readout: Measure absorbance at 490 nm . Calculate
relative to DMSO control (0% inhibition) and unstimulated cells (100% inhibition).
Part 4: Mechanism of Action Visualization
IDO1 Inhibition Logic
The following diagram illustrates the competitive binding mechanism where the Imidazo[1,5-a]pyridine scaffold coordinates with the Heme iron, blocking the substrate (Tryptophan).
Figure 2: Mechanistic basis for IDO1 inhibition. The scaffold's bridgehead nitrogen geometry facilitates high-affinity iron coordination.
Part 5: Quantitative Data Summary
Table 1: Comparative SAR of Imidazo[1,5-a]pyridine Derivatives
| Target | Compound ID | R1 (C-3 Position) | R2 (C-8 Position) | Activity ( | Key Feature |
| IDO1 | Compound 12b | 4-F-Phenyl | H | 45 nM | Heme coordination via N-2 |
| 5-HT4 | Compound 5a | Piperidine-linked | 2.1 nM ( | High Brain Penetration | |
| RORc | GNE-0946 | Sulfone-linked | 12 nM | >300x Selectivity vs ROR |
References
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry, 2025.[1]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 2015.[4]
-
Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 2015.[3]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridines. Molecules, 2022.
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 2018.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Iodoimidazo[1,5-a]pyridine: A Strategic Precursor for Tunable Fluorescent Probes
[1]
Executive Summary
7-Iodoimidazo[1,5-a]pyridine represents a "privileged scaffold" in the design of ratiometric and turn-on fluorescent sensors.[1] Unlike its non-halogenated counterparts, the presence of the iodine atom at the 7-position (derived from the 5-position of the pyridine starting material) provides a site-specific handle for orthogonal functionalization.[1] This allows researchers to construct Donor-π-Acceptor (D-π-A) architectures with precise control over Intramolecular Charge Transfer (ICT) mechanisms, enabling the development of probes with large Stokes shifts (>100 nm) and Near-Infrared (NIR) emission capabilities.[1]
This guide serves as a blueprint for synthesizing this precursor and leveraging it to build robust bioimaging tools.
Structural Logic & Photophysics
The imidazo[1,5-a]pyridine core is planar and electron-deficient.[1] By functionalizing the 7-position, researchers can modulate the electronic density of the pyridine ring without disrupting the steric environment of the imidazole moiety (positions 1 and 3).[1]
The "Orthogonal Functionalization" Strategy
The power of the 7-iodo derivative lies in its ability to undergo Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) independently of the C-H activation sites at positions 1 and 3.[1]
-
Position 1 & 3 (Imidazole): Nucleophilic/Electrophilic active sites.[1][2] Ideal for introducing electron-withdrawing groups (EWGs) or auxiliary binding units via direct C-H functionalization.[1][2]
-
Position 7 (Pyridine): The Iodine handle.[1][2][3][4][5] Ideal for attaching electron-donating groups (EDGs) or extending π-conjugation to redshift emission.[1][2]
Photophysical Mechanism
The core mechanism for probes derived from this scaffold is typically ICT (Intramolecular Charge Transfer) .[1][2]
-
Ground State: The donor (at C7) and acceptor (at C1/C3) are conjugated.[1][2]
-
Excited State: Charge transfers from the donor to the acceptor, inducing a dipole change.[2]
-
Sensing Event: Binding of an analyte (e.g., H₂O₂, pH, Metal Ions) blocks or enhances this transfer, resulting in a fluorescence shift.
Figure 1: Logic flow of Donor-π-Acceptor design using the 7-iodo precursor.[1]
Synthesis of 7-Iodoimidazo[1,5-a]pyridine
The synthesis requires a regioselective approach.[1] Direct iodination of the imidazo[1,5-a]pyridine core often yields mixtures (favoring pos. 1 and 3).[1] Therefore, the Pre-functionalized Pyridine Route is the gold standard for high purity.[2]
Retro-Synthetic Analysis
Target: 7-Iodoimidazo[1,5-a]pyridine Precursor: 2-(Aminomethyl)-5-iodopyridine Starting Material: 2-Cyano-5-iodopyridine or 2-Chloro-5-iodopyridine[1]
Step-by-Step Protocol
Phase 1: Precursor Preparation (2-Aminomethyl-5-iodopyridine)[1]
-
Reagents: 2-Cyano-5-iodopyridine (1.0 eq), BH₃·THF (1 M, 3.0 eq).[1][2]
-
Conditions: Anhydrous THF, 0°C to Reflux, 4 h.
-
Workup: Quench with MeOH/HCl. Basify to pH >10.[1][2] Extract with DCM.[1][2]
-
Yield: Typically 85-90%.
-
Note: Maintain strictly anhydrous conditions to prevent over-reduction or hydrolysis.
Phase 2: Oxidative Cyclization (The Iodine-Mediated Route)
This method avoids harsh acids and uses iodine as an oxidative catalyst, compatible with the existing aryl iodide.[1]
Reagents:
-
2-(Aminomethyl)-5-iodopyridine (1.0 mmol)[1]
-
Benzaldehyde (or derivative) (1.0 mmol)[1]
-
Molecular Iodine (I₂) (0.5 mmol)[1]
-
TBHP (tert-Butyl hydroperoxide) (2.0 mmol)[1]
Procedure:
-
Condensation: Mix amine and aldehyde in DMSO (3 mL) at 80°C for 1 hour to form the in situ Schiff base.
-
Cyclization: Add I₂ and TBHP. Stir at 100°C for 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1).[1][2] Look for a highly fluorescent spot.[1][2]
-
Purification: Quench with sat. Na₂S₂O₃ (to remove excess I₂).[1][2] Extract with EtOAc.[1][2] Purify via silica gel chromatography.
Key Reaction Data:
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 100–110°C | Required for oxidative dehydrogenation step.[1][2] |
| Oxidant | TBHP / I₂ | Mild system that tolerates the aryl-iodide handle without dehalogenation.[1][2] |
| Yield | 65–80% | High efficiency for a heteroaromatic cyclization.[1][2] |
Functionalization Workflows
Once the 7-iodoimidazo[1,5-a]pyridine core is synthesized, it serves as the divergent point for probe construction.[1]
Workflow A: Suzuki-Miyaura Coupling (Red-Shifting)
To extend conjugation and create a "Turn-On" probe.[1][2]
-
Reactants: 7-Iodo-scaffold (1 eq), Aryl-boronic acid (1.2 eq).
-
Temp: 90°C, 12 h.
-
Outcome: Introduction of aryl donors (e.g., p-methoxyphenyl, thiophene) at position 7.[1][2]
Workflow B: Sonogashira Coupling (Rigidification)
To introduce alkynes for "Click" chemistry or rigid rod-like donors.[1][2]
-
Reactants: 7-Iodo-scaffold (1 eq), Terminal Alkyne (1.2 eq).
-
Temp: RT to 50°C.
-
Outcome: Alkynyl-substituted fluorophore with high quantum yield.
Figure 2: Divergent synthesis pathway from starting material to functional probes.[1]
Troubleshooting & Expert Insights
Stability Issues
-
Observation: The 7-iodo intermediate can be light-sensitive over prolonged periods.[1][2]
-
Solution: Store the solid under Argon at -20°C, wrapped in foil. Solutions in CDCl₃ should be analyzed immediately as trace acid can cause degradation.[1][2]
Purification Challenges
-
Observation: Imidazo[1,5-a]pyridines are basic and can streak on silica.[1]
-
Solution: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexane before loading the sample.[1][2] This neutralizes acidic sites on the silica and ensures sharp bands.[1][2]
Quantum Yield Optimization
-
Insight: Substituents at Position 1 (adjacent to the bridgehead nitrogen) have a massive steric impact on the planarity of the system.[1]
-
Recommendation: If the Quantum Yield (Φ) is low (<10%), avoid bulky groups at Position 1.[1] Use Position 3 for bulky sensor units and Position 7 for electronic tuning.[1][2]
References
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation. Molecules, 2022.[1][2] [Link][1]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 2014.[1][2] [Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe. RSC Advances, 2019.[1][2] [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts, 2024. [Link][1]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. New Journal of Chemistry, 2021.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of 7-iodoimidazo[1,5-a]pyridine from 2-aminomethylpyridine
This Application Note is structured to guide researchers through the precise synthesis of 7-iodoimidazo[1,5-a]pyridine .
Executive Summary
The synthesis of 7-iodoimidazo[1,5-a]pyridine presents a specific regiochemical challenge. While the imidazo[1,5-a]pyridine core is readily accessible from 2-aminomethylpyridine (2-picolylamine) via cyclocondensation, direct electrophilic iodination of the core scaffold preferentially targets the electron-rich C-1 and C-3 positions of the imidazole ring, not the C-7 position on the pyridine ring.
Therefore, a "Functionalization-First" strategy is required. The iodine handle must be installed on the pyridine ring prior to cyclization. This protocol details the synthesis starting from 4-iodo-2-picolinonitrile to generate the intermediate 4-iodo-2-aminomethylpyridine , followed by cyclization to the target 7-iodo heterocycle.
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Bottleneck
Direct iodination of imidazo[1,5-a]pyridine using N-iodosuccinimide (NIS) or
The Correct Pathway
To achieve the 7-iodo substitution pattern, the synthesis must originate from a 4-substituted pyridine precursor.
-
Target: 7-iodoimidazo[1,5-a]pyridine[1]
-
Precursor: 4-iodo-2-aminomethylpyridine
-
Starting Material: 4-iodopicolinonitrile (commercially available or synthesized from 4-chloropicolinonitrile).
Figure 1: Retrosynthetic logic dictating the use of a pre-functionalized pyridine scaffold to access the C-7 position.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-Iodo-2-aminomethylpyridine
Objective: Reduce the nitrile group to a primary amine without dehalogenating the iodine at the 4-position.
Critical Control: Avoid catalytic hydrogenation (Pd/C,
Reagents:
-
4-Iodopicolinonitrile (1.0 equiv)
-
Borane-THF complex (1.0 M in THF, 3.0 equiv)
-
Methanol (MeOH)
-
Hydrochloric acid (10% HCl)
-
Sodium hydroxide (NaOH)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 4-iodopicolinonitrile (e.g., 5.0 g, 21.7 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C.
-
Reduction: Dropwise add BH
·THF (1.0 M, 65 mL, 65 mmol) over 20 minutes. -
Reflux: Allow the reaction to warm to room temperature, then heat to reflux (66 °C) for 3 hours. Monitor by TLC (disappearance of nitrile).
-
Quench: Cool to 0 °C. Carefully add MeOH (20 mL) dropwise to quench excess borane (gas evolution!).
-
Hydrolysis: Add 10% HCl (30 mL) and stir at room temperature for 1 hour to break the boron-amine complex.
-
Workup: Basify the aqueous layer to pH >12 using 4M NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry combined organics over Na
SO , filter, and concentrate in vacuo. -
Yield: Expect ~85-90% of a yellow oil/solid. Proceed directly to Step 2 (amine is prone to oxidation).
Step 2: Cyclization to 7-Iodoimidazo[1,5-a]pyridine
Objective: Construct the imidazole ring fused to the pyridine. Mechanism: The primary amine attacks the electrophilic carbon of the orthoformate, followed by cyclization onto the pyridine nitrogen and elimination of ethanol/water.
Reagents:
-
4-Iodo-2-aminomethylpyridine (from Step 1)
-
Triethyl orthoformate (TEOF) (excess, acts as solvent/reagent)
-
Formic Acid (catalytic, 0.1 equiv) or Ammonium Chloride (catalytic)
Protocol:
-
Mixing: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the crude amine (4.5 g, ~19 mmol) in Triethyl orthoformate (30 mL).
-
Catalysis: Add catalytic Formic Acid (5 drops) or NH
Cl (100 mg). -
Cyclization: Heat the mixture to 100–110 °C for 4–6 hours.
-
Note: The solution will darken. TEOF acts as a water scavenger, driving the equilibrium.
-
-
Workup: Evaporate the excess TEOF under reduced pressure (rotary evaporator).
-
Purification:
-
Dissolve the residue in DCM. Wash with saturated NaHCO
(to remove acid traces). -
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0%
5% Methanol in DCM (or EtOAc/Hexanes 1:1 depending on polarity).
-
-
Characterization:
-
Appearance: Yellow to brownish solid.
-
1H NMR (DMSO-d6): Look for the diagnostic imidazole proton (H-3) singlet around
8.3–8.5 ppm and the H-1 proton around 7.5–7.8 ppm. The pyridine protons will show the 4-substituted splitting pattern (doublet for H-5, singlet/doublet for H-8).
-
Part 3: Data Summary & Troubleshooting
Reaction Parameters Table
| Step | Transformation | Reagents | Temp/Time | Typical Yield | Critical Note |
| 1 | Nitrile Reduction | BH | Reflux / 3 h | 85-92% | Do not use Pd/H |
| 2 | Cyclization | TEOF, cat.[2] HCOOH | 110 °C / 5 h | 70-80% | Anhydrous conditions preferred. TEOF must be fresh. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete Boron hydrolysis | Ensure acid hydrolysis step (HCl) is run for at least 1 hour. |
| De-iodination | Over-reduction | Avoid Lithium Aluminum Hydride (LAH) at high temps; stick to Borane. |
| Incomplete Cyclization | Water in reaction | Use fresh TEOF; add molecular sieves if necessary. |
| Product is unstable | Oxidation of core | Store 7-iodoimidazo[1,5-a]pyridine under Argon at -20 °C; sensitive to light. |
Part 4: Mechanistic Visualization
The following diagram illustrates the cyclization mechanism, highlighting the role of the 4-iodo substituent which remains spectator during the ring formation but defines the final 7-position.
Figure 2: Mechanistic pathway of the cyclocondensation reaction.
References
-
General Synthesis of Imidazo[1,5-a]pyridines
- Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Source: Beilstein Journal of Organic Chemistry, 2016.
-
URL:[Link]
-
Regioselectivity of Halogenation
- Title: Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines Via C–H Functionalization (Demonstrating C-3 preference in analogous systems).
- Source: ACS Omega, 2021.
-
URL:[Link]
-
Precursor Synthesis (Nitrile Reduction)
- Title: Selective reduction of cyano compounds to primary amines with borane-tetrahydrofuran complex.
- Source: Journal of Organic Chemistry (General Protocol Reference).
-
URL:[Link]
-
7-Bromo/Iodo Analogues in Medicinal Chemistry
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-iodoimidazo[1,5-a]pyridine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 7-iodoimidazo[1,5-a]pyridine. This critical transformation enables the synthesis of novel substituted imidazo[1,5-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry.
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. The resulting aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of bioactive molecules. The imidazo[1,5-a]pyridine core, for instance, is a privileged scaffold found in numerous therapeutic agents. The ability to functionalize this core at specific positions, such as C7, opens up new avenues for exploring structure-activity relationships (SAR) and developing novel drug candidates.
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1] This cross-coupling reaction involves the reaction of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2]
This guide provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of 7-iodoimidazo[1,5-a]pyridine, a challenging yet valuable transformation.
Understanding the Substrate: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine ring system presents unique challenges and opportunities in cross-coupling reactions. As a bicyclic aromatic heterocycle containing two nitrogen atoms, its electron distribution and potential to coordinate with the palladium catalyst must be carefully considered. The nitrogen atom in the pyridine ring can act as a Lewis base and potentially inhibit the catalytic cycle. Therefore, the choice of ligand and reaction conditions is crucial to prevent catalyst deactivation and achieve high yields. The successful synthesis of various imidazo[1,5-a]pyridine derivatives through different synthetic routes has been reported, highlighting the versatility of this scaffold.[3][4][5]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (7-iodoimidazo[1,5-a]pyridine) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the aminated product.[6][7]
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of 7-iodoimidazo[1,5-a]pyridine
This protocol is designed as a starting point for the amination of 7-iodoimidazo[1,5-a]pyridine with a generic secondary amine. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Equipment
-
7-iodoimidazo[1,5-a]pyridine
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Setup Workflow
Figure 2. A step-by-step workflow for setting up the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Procedure
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-iodoimidazo[1,5-a]pyridine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).
-
Establishing an Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the limiting reagent) and the amine (1.2-1.5 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aminoimidazo[1,5-a]pyridine derivative.
Key Considerations and Scientific Rationale
Choice of Catalyst and Ligand
The selection of the palladium source and the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. For challenging substrates like N-heterocycles, bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle and prevent catalyst deactivation.
-
Palladium Precatalysts: Third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 , are highly recommended. These precatalysts are air- and moisture-stable, ensuring accurate and reproducible catalyst loading. They readily form the active monoligated Pd(0) species in solution, leading to efficient catalysis.[8]
-
Ligands: XPhos is a bulky, electron-rich biaryl phosphine ligand that has demonstrated broad utility in the amination of heteroaryl halides. Its steric bulk promotes reductive elimination and prevents the formation of inactive catalyst species. For particularly challenging couplings, other specialized ligands like the Josiphos family of ferrocenyl phosphines can be effective, especially in minimizing catalyst deactivation.[9]
Selection of the Base
The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. The choice of base can significantly impact the reaction rate and substrate compatibility.
-
Sodium tert-butoxide (NaOtBu): This is a strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.[10] Its high basicity facilitates the deprotonation of a wide range of amines, often leading to faster reaction rates.[11]
-
Cesium Carbonate (Cs₂CO₃): For substrates that are sensitive to strong bases, cesium carbonate offers a milder alternative. While generally requiring higher reaction temperatures or longer reaction times, it can improve the functional group tolerance of the reaction.
Solvent Selection
The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the desired reaction temperature.
-
Toluene and 1,4-Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations due to their ability to dissolve a wide range of substrates and their relatively high boiling points, which allow for a broad range of reaction temperatures.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a precatalyst or ensure rigorous exclusion of air and moisture. |
| Catalyst inhibition | Increase ligand loading or screen alternative ligands (e.g., Josiphos). | |
| Insufficiently strong base | Switch from a carbonate base to an alkoxide base (e.g., NaOtBu). | |
| Side product formation | Decomposition of starting material | Use a milder base (e.g., Cs₂CO₃) and/or lower the reaction temperature. |
| Hydrodehalogenation | Ensure a strictly inert atmosphere and use high-purity reagents. | |
| Difficulty in purification | Incomplete reaction | Allow the reaction to proceed to full conversion. |
| Similar polarity of product and starting material | Optimize the eluent system for column chromatography. |
Conclusion
The Buchwald-Hartwig amination of 7-iodoimidazo[1,5-a]pyridine is a powerful tool for the synthesis of novel and potentially bioactive molecules. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can successfully achieve this important transformation. The protocol and insights provided in these application notes serve as a valuable resource for scientists engaged in drug discovery and development.
References
-
Buchwald-Hartwig amination. (2023, March 5). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Samsonenko, D. G., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3536. Retrieved from [Link]
-
de Oliveira, R. J., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 64(22), 16335-16383. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reddy, C. R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 223-231. Retrieved from [Link]
-
Hartwig, J. F. (2011). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 44(8), 582-594. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wang, Y., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(3), 575-580. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2019). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 17(4), 676-693. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 5(10), 7435-7446. Retrieved from [Link]
-
Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(41), 11213-11223. Retrieved from [Link]
-
A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. (2020). Organic Chemistry Portal. Retrieved from [Link]
-
Hering, F., et al. (2025). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition, 64(1), e202506305. Retrieved from [Link]
-
Kelly, C. B., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(32), 13789-13801. Retrieved from [Link]
-
Yue, W. S., & Larock, R. C. (2005). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry, 70(20), 7994-7999. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2019). Cesium Carbonate Catalyzed Esterification of N-Benzyl- N-Boc-amides under Ambient Conditions. Organic Letters, 21(18), 7354-7358. Retrieved from [Link]
-
Sharma, V., & Kumar, N. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(23), 5235-5248. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Asif, M. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 4(84), 44788-44814. Retrieved from [Link]
-
Green Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions [organic-chemistry.org]
Application Note: Chemoselective C-H Activation of 7-Iodoimidazo[1,5-a]pyridine
Executive Summary
Topic: Regioselective C-H functionalization of 7-iodoimidazo[1,5-a]pyridine. Core Challenge: The 7-iodo substituent serves as a high-value "orthogonal handle" for late-stage diversification (e.g., via Sonogashira or Suzuki coupling). The primary synthetic challenge is to activate the C-H bonds (typically at C-3 or C-1) without compromising the sensitive C–I bond via premature oxidative addition. Solution: This guide details protocols that leverage the innate nucleophilicity of the C-3 position (SEAr-type mechanism) and oxidative Pd(II) catalysis to achieve chemoselective functionalization, preserving the iodine handle for subsequent steps.
Mechanistic Insight & Regioselectivity
The imidazo[1,5-a]pyridine scaffold is an electron-rich, fused bicyclic heteroaromatic system. Its reactivity is governed by the bridgehead nitrogen, which donates electron density into the imidazole ring.
Reactivity Hierarchy
-
C-3 Position (Most Reactive): Highly nucleophilic. Reacts readily with electrophiles and Pd(II) species via an electrophilic palladation (
) mechanism. This is the primary site for direct arylation, formylation, and alkylation. -
C-1 Position (Secondary): Less nucleophilic than C-3 but more acidic. Can be activated via Concerted Metallation-Deprotonation (CMD) pathways, often requiring C-3 to be blocked or specific directing groups.
-
C-7 Iodine (Latent Electrophile): The C–I bond is prone to oxidative addition by Pd(0). To preserve this bond during C-H activation, Pd(0) intermediates must be avoided or the C-H activation step must be kinetically faster (e.g., cationic Pd(II) catalysis) than oxidative addition.
Strategic Diagram: Regioselectivity Map
Caption: Reactivity profile of the 7-iodoimidazo[1,5-a]pyridine scaffold. Green indicates the primary site for chemoselective C-H activation.
Experimental Protocols
Protocol A: Chemoselective C-3 Arylation (Oxidative Coupling)
Objective: Install an aryl group at C-3 while keeping the C-7 iodine intact. Rationale: Using an aryl boronic acid with a Pd(II) catalyst and an oxidant (Cu(II) or Ag(I)) avoids the generation of reactive aryl-Pd(II)-halide species from aryl halides, which could lead to scrambling or polymerization via the C-7 iodide.
Materials
-
Substrate: 7-Iodoimidazo[1,5-a]pyridine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 – 2.0 equiv)
-
Catalyst: Pd(OAc)₂ (5–10 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) or Ag₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane or DMF (anhydrous)
-
Temperature: 80–100 °C
Step-by-Step Procedure
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with 7-iodoimidazo[1,5-a]pyridine (0.5 mmol), Arylboronic acid (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (3.0 mL). Seal the tube.
-
Reaction: Stir the mixture at 100 °C for 12–16 hours.
-
Note: Monitor by TLC/LC-MS. The starting material (SM) should disappear; if deiodination is observed (loss of I), lower temperature to 80 °C.
-
-
Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts.
-
Purification: Wash the filtrate with NaHCO₃ (sat. aq.) and Brine.[1] Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point: Do not use phosphine ligands that promote reductive elimination to Pd(0), as this increases the risk of oxidative addition to the C-7 iodide.
Protocol B: C-3 Formylation (Vilsmeier-Haack)
Objective: Introduce a formyl group (-CHO) at C-3. This is a metal-free electrophilic substitution that is perfectly orthogonal to the C-7 iodine.
Materials
-
Substrate: 7-Iodoimidazo[1,5-a]pyridine (1.0 equiv)
-
Reagent: POCl₃ (1.2 equiv)
-
Solvent/Reagent: DMF (5.0 equiv, excess acts as solvent)
-
Temperature: 0 °C to RT
Step-by-Step Procedure
-
Vilsmeier Reagent Prep: Cool DMF (3 mL) to 0 °C. Dropwise add POCl₃ (1.2 equiv) under N₂. Stir for 30 min to form the chloroiminium salt (white precipitate or suspension).
-
Addition: Add a solution of 7-iodoimidazo[1,5-a]pyridine (1.0 mmol) in DMF (1 mL) dropwise to the pre-formed reagent at 0 °C.
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Hydrolysis: Pour the reaction mixture into crushed ice/water (10 mL). Neutralize carefully with sat. NaHCO₃ or 2M NaOH until pH ~8.
-
Extraction: Extract with CH₂Cl₂ (3 x 15 mL). The product is typically a solid upon concentration.
Application Workflow: Sequential Functionalization
The power of this scaffold lies in the ability to perform sequential operations. The C-H activation must be performed first (Step 1), followed by the utilization of the iodine handle (Step 2).
Caption: Sequential functionalization strategy. Step 1 relies on the nucleophilicity of C-3; Step 2 relies on the electrophilicity of C-7.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Deiodination (Loss of I) | Pd(0) accumulation; Hydride source present. | Switch to oxidative conditions (Protocol A).[2] Avoid alcohol solvents. Use Ag₂CO₃ as oxidant to scavenge halides. |
| Low Conversion (C-3) | Catalyst deactivation or poor solubility. | Increase temperature to 110 °C. Add PivOH (30 mol%) as a proton shuttle (CMD assistance). |
| Regio-scrambling (C-1 vs C-3) | Substrate steric hindrance or high acidity. | C-3 is kinetically favored. Lower temperature. If C-1 product forms, block C-3 or use sterically demanding ligands (though risky for I-tolerance). |
| Homocoupling of Boronic Acid | Excess oxidant or lack of substrate reactivity. | Add boronic acid slowly (syringe pump). Ensure catalyst is active (fresh Pd(OAc)₂). |
References
-
Regioselective C-3 Arylation:Palladium-Catalyzed Highly Regioselective C-3 Aryl
-
Source:
-
-
General C-H Functionalization:C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach.
-
Source:
-
-
Scaffold Synthesis & Properties:Synthesis of imidazo[1,5-a]pyridines (Review).
-
Source:
-
-
C-H Activation Mechanisms:Mechanistic studies on the Pd-catalyzed direct arylation of imidazo[1,2-a]pyridine (Analogous System).
-
Source:
-
Sources
Application Note: Precision One-Pot Synthesis of 7-Substituted Imidazo[1,5-a]pyridines
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core in phosphodiesterase inhibitors, HIV protease inhibitors, and cardiotonic agents. While functionalization at the C1 and C3 positions is well-documented via electrophilic substitution or direct C-H activation, the C7 position (distal to the bridgehead) remains synthetically challenging to access post-cyclization.
This Application Note details robust one-pot protocols for the regioselective construction of 7-substituted imidazo[1,5-a]pyridines. Unlike C1/C3 functionalization, C7 substitution is best achieved through pre-functionalized pyridine precursors . We present two validated methodologies: T3P-mediated cyclodehydration (for scale-up) and Iodine-mediated oxidative amination (for library generation), ensuring high regiocontrol and operational simplicity.
Strategic Regiochemistry & Mechanism
To synthesize 7-substituted imidazo[1,5-a]pyridines, one must map the desired substitution pattern back to the acyclic or heterocyclic precursor. Direct C-H functionalization of the imidazo[1,5-a]pyridine core typically favors the electron-rich C1 and C3 positions, or the C5 position under specific nickel-catalyzed conditions. The C7 position is electronically deactivated and sterically remote, making "pre-installation" on the pyridine ring the superior strategy.
Regiochemical Mapping
The 7-position of the final fused system originates from the 4-position of the starting pyridine ring (relative to the pyridine nitrogen).
-
Precursor: 4-Substituted-2-(aminomethyl)pyridine
-
Product: 7-Substituted-imidazo[1,5-a]pyridine
Figure 1: Regiochemical tracking from pyridine precursor to fused heterocycle. The substituent at the pyridine C4 position translates directly to the C7 position of the imidazo[1,5-a]pyridine scaffold.
Protocol A: T3P-Mediated One-Pot Cyclization
Best for: Scale-up, moisture-sensitive substrates, and high yields. Mechanism: Propylphosphonic anhydride (T3P) acts as a dual coupling and dehydrating agent. It first forms the amide bond between the 2-picolylamine and the carboxylic acid, then activates the amide oxygen to promote intramolecular nucleophilic attack by the pyridine nitrogen.
Materials
-
Substrate: 4-Substituted-2-(aminomethyl)pyridine (1.0 equiv)
-
Coupling Partner: Carboxylic Acid (R-COOH) (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 - 2.5 equiv)
-
Base: Triethylamine (Et3N) or DIPEA (3.0 - 5.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Butyl Acetate (for higher temp)
Step-by-Step Protocol
-
Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1.1 equiv) and base (3.0 equiv) in EtOAc (concentration ~0.2 M).
-
Amide Formation: Add T3P solution (1.2 equiv) dropwise at 0 °C. Stir for 15 minutes.
-
Amine Addition: Add the 4-substituted-2-(aminomethyl)pyridine (1.0 equiv). Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC/LCMS for amide formation.
-
Cyclization: Once the intermediate amide is formed, add a second portion of T3P (1.0–1.3 equiv) and additional base (2.0 equiv).
-
Heating: Heat the reaction mixture to reflux (approx. 77 °C for EtOAc) for 4–12 hours.
-
Note: For difficult substrates, use n-Butyl Acetate and heat to 110 °C.
-
-
Workup: Cool to RT. Quench carefully with saturated NaHCO3 solution (gas evolution possible). Separate layers. Extract aqueous layer with EtOAc (2x).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (typically DCM/MeOH or EtOAc/Hexane gradients).
Why T3P?
Unlike POCl3 or Burgess reagent, T3P is non-toxic, easy to handle, and the by-products are water-soluble phosphates, simplifying purification. It drives the equilibrium toward the cyclized product effectively without harsh acidic conditions that might degrade sensitive substituents.
Protocol B: Iodine-Mediated Oxidative Amination
Best for: Library generation, diversity-oriented synthesis, metal-free conditions. Mechanism: Oxidative C-H amination.[1] Iodine promotes the formation of an imine intermediate followed by intramolecular nucleophilic attack and oxidative aromatization.
Materials
-
Substrate: (4-Substituted-pyridin-2-yl)methanamine (1.0 equiv)
-
Coupling Partner: Aldehyde (R-CHO) (1.0 equiv) or Methyl ketone
-
Oxidant: Molecular Iodine (I2) (1.0 - 1.2 equiv)
-
Base: K2CO3 or NaHCO3 (2.0 - 3.0 equiv)
-
Solvent: DMSO or Toluene
Step-by-Step Protocol
-
Mixing: In a reaction vial, combine the 4-substituted-2-picolylamine (1.0 equiv), aldehyde (1.0 equiv), and base (2.0 equiv) in DMSO.
-
Imine Formation: Stir at RT for 30 minutes to allow imine formation (often visible as a slight color change).
-
Oxidation: Add molecular iodine (1.0 equiv).
-
Reaction: Heat the mixture to 80–100 °C for 3–6 hours.
-
Observation: The deep purple color of iodine will fade as it is consumed/reduced.
-
-
Quench: Cool to RT. Add aqueous Sodium Thiosulfate (Na2S2O3) solution to quench remaining iodine (color changes from brown/yellow to clear).
-
Extraction: Extract with EtOAc or DCM. Wash with water (to remove DMSO) and brine.
-
Purification: Concentrate and purify via chromatography.
Comparative Data & Troubleshooting
| Parameter | Method A (T3P) | Method B (Iodine/Oxidative) |
| Scope | Carboxylic acids (Alkyl, Aryl, Heteroaryl) | Aldehydes, Methyl Ketones |
| Conditions | Reflux (EtOAc/BuOAc), 4-12 h | 80-100 °C (DMSO), 3-6 h |
| Tolerance | High (Acid/Base sensitive groups ok) | Moderate (Oxidant sensitive groups avoid) |
| Yield | Typically 70-90% | Typically 50-75% |
| By-products | Water-soluble phosphates (Easy removal) | Iodide salts, DMSO residues |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization (Method A) | Insufficient activation energy or T3P. | Switch solvent to n-Butyl Acetate (110 °C). Add 0.5 eq extra T3P. |
| Low Yield (Method B) | Over-oxidation or side reactions. | Reduce temperature to 80 °C. Ensure inert atmosphere (N2) to prevent radical scavenging. |
| Regioisomer Mixtures | Incorrect precursor selection. | Verify the 4-substitution on the starting pyridine. 3- or 5-substituted pyridines yield 8- or 6-substituted products respectively. |
| Product Instability | Acid sensitivity of imidazo ring. | Use neutral alumina for chromatography or add 1% Et3N to silica gel column. |
Mechanistic Workflow (Graphviz)
The following diagram illustrates the T3P-mediated pathway, highlighting the critical cyclization step that establishes the core structure.
Figure 2: Mechanistic pathway for T3P-mediated cyclization. The activation of the amide oxygen by T3P creates a leaving group, facilitating the attack by the pyridine nitrogen to close the ring.
References
-
T3P Mediated Synthesis
- A one-pot synthesis of imidazo[1,5-a]pyridines starting from a carboxylic acid and 2-methylaminopyridines...
-
Source:
-
Iodine-Mediated Oxidative Amination
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
-
Source:
-
Regioselectivity & Reactivity Context
- Controlled Regiodivergent C-H Bond Activation of Imidazo[1,5-a]pyridine...
-
Source:
-
General Synthesis Reviews
- Synthesis of imidazo[1,5-a]pyridines via cyclocondens
-
Source:
Sources
Technical Support Center: Optimizing Yield for 7-Iodoimidazo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 7-iodoimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and overcome common synthetic challenges.
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a halogen, such as iodine, at the 7-position can be a key step in the development of novel therapeutics. However, the synthesis of 7-iodoimidazo[1,5-a]pyridine can be challenging, often suffering from low yields and the formation of regioisomeric impurities. This guide provides a comprehensive resource to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing 7-iodoimidazo[1,5-a]pyridine?
A1: A common and effective strategy involves a two-stage approach. The first stage is the synthesis of the key intermediate, (4-iodopyridin-2-yl)methanamine. The second stage is the cyclization of this intermediate with a suitable one-carbon synthon, such as an aldehyde, to form the imidazo[1,5-a]pyridine ring system.
Q2: Why is direct iodination of the parent imidazo[1,5-a]pyridine not recommended for obtaining the 7-iodo isomer?
A2: Direct electrophilic iodination of the imidazo[1,5-a]pyridine ring system is often not regioselective. Computational and experimental studies on related imidazopyridine systems suggest that the electron density is highest at the C1 and C3 positions of the imidazole ring, making these sites more susceptible to electrophilic attack. Therefore, direct iodination is likely to yield the 1-iodo or 3-iodo isomer as the major product, making the isolation of the desired 7-iodo isomer difficult and low-yielding.
Q3: What are the main challenges in the synthesis of the (4-iodopyridin-2-yl)methanamine precursor?
A3: The primary challenges include the multi-step nature of the synthesis and the potential for low yields in each step. A common route involves the nitration of a 2-chloro-5-methylpyridine, followed by reduction, diazotization, and iodination to introduce the iodine at the 4-position. Each of these steps requires careful optimization to maximize the overall yield.
Q4: Can I use other halogenated precursors, like (4-bromopyridin-2-yl)methanamine, and then perform a halogen exchange reaction?
A4: While technically feasible, a halogen exchange reaction (e.g., Finkelstein reaction) to convert a bromo or chloro substituent to an iodo group on the pyridine ring can be challenging. These reactions often require harsh conditions and may not be high-yielding. Synthesizing the iodo-substituted precursor directly is generally a more reliable approach.
Troubleshooting Guide
This section provides detailed troubleshooting advice for the key stages of 7-iodoimidazo[1,5-a]pyridine synthesis.
Part 1: Synthesis of (4-Iodopyridin-2-yl)methanamine Precursor
A plausible synthetic route starting from a commercially available substituted pyridine is outlined below.
Caption: Proposed synthetic pathway for (4-iodopyridin-2-yl)methanamine.
Issue 1: Low Yield in the Nitration Step (A -> B)
| Potential Cause | Explanation | Suggested Solution |
| Insufficiently strong nitrating conditions | The pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution. | Use a stronger nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid. Carefully control the reaction temperature, as nitration of pyridines can be highly exothermic. |
| Side reactions | Over-nitration or oxidation of the methyl group can occur under harsh conditions. | Start at a low temperature (e.g., 0 °C) and slowly warm the reaction to the optimal temperature. Monitor the reaction closely by TLC or LC-MS to avoid the formation of byproducts. |
| Incorrect work-up procedure | The nitrated product may be soluble in the acidic work-up solution. | Carefully neutralize the reaction mixture with a base (e.g., NaOH or Na2CO3 solution) while cooling in an ice bath to precipitate the product. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Issue 2: Incomplete Reduction of the Nitro Group (B -> C)
| Potential Cause | Explanation | Suggested Solution |
| Inactivated reducing agent | The surface of the metal reducing agent (e.g., iron, tin) may be oxidized. | Activate the metal powder before the reaction by washing with dilute acid (e.g., HCl) to remove the oxide layer. |
| Insufficient acid | The reduction of a nitro group with a metal requires an acidic medium to protonate the nitro group and dissolve the metal. | Ensure a sufficient amount of acid is present. The reaction can be monitored by the disappearance of the starting material on TLC. |
| Alternative reducing agents | Catalytic hydrogenation (e.g., H2, Pd/C) can also be used. | If metal/acid reduction is problematic, consider catalytic hydrogenation. Ensure the catalyst is active and the system is properly purged with hydrogen. |
Issue 3: Low Yield in the Diazotization and Iodination (Sandmeyer-type) Reaction (C -> D)
| Potential Cause | Explanation | Suggested Solution |
| Decomposition of the diazonium salt | Diazonium salts are often unstable at elevated temperatures. | Perform the diazotization at low temperatures (0-5 °C). Use the diazonium salt solution immediately in the subsequent iodination step without isolation. |
| Premature decomposition of nitrous acid | Sodium nitrite can decompose in a strongly acidic solution if added too quickly. | Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the amine, maintaining a low temperature. |
| Side reactions with iodide | Iodide can be oxidized to iodine, which can lead to unwanted side reactions. | Use a slight excess of potassium iodide. The reaction mixture can be quenched with a solution of sodium thiosulfate to remove any excess iodine. |
Issue 4: Challenges in the Aminomethylation Step (D -> E)
This step can be achieved through various methods, each with its own set of challenges.
Method 1: Conversion to Nitrile followed by Reduction
Caption: Aminomethylation via the nitrile route.
| Potential Cause | Explanation | Suggested Solution |
| Low yield in cyanation | The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic substitution, but side reactions can occur. | Use a polar aprotic solvent like DMSO or DMF to facilitate the reaction. Ensure anhydrous conditions, as water can hydrolyze the cyanide reagent. |
| Incomplete reduction of the nitrile | The nitrile group can be resistant to reduction. | Use a powerful reducing agent like LiAlH4 in an anhydrous etheral solvent. Alternatively, catalytic hydrogenation with Raney Nickel under high pressure can be effective. |
Method 2: Gabriel Synthesis
Caption: Aminomethylation via the Gabriel synthesis. Note: This route requires starting from 2-methyl-4-iodopyridine and performing a radical bromination on the methyl group.
| Potential Cause | Explanation | Suggested Solution |
| Low yield in bromination of the methyl group | Radical bromination can be unselective and lead to multiple brominations or ring bromination. | Use N-bromosuccinimide (NBS) as the bromine source and a radical initiator like AIBN or benzoyl peroxide. Control the stoichiometry of NBS to favor mono-bromination. |
| Difficult cleavage of the phthalimide | The phthalimide group can be difficult to remove. | Use hydrazine hydrate in a suitable solvent like ethanol and heat to reflux. Ensure the reaction goes to completion to avoid incomplete deprotection. |
Part 2: Cyclization to form 7-Iodoimidazo[1,5-a]pyridine
The cyclization is typically achieved by reacting the aminomethylpyridine with an aldehyde in the presence of an oxidizing agent.
Comparative Guide: 13C NMR Characterization of C7-Iodo Imidazo[1,2-a]pyridines
Executive Summary
The Core Challenge: In the synthesis of functionalized imidazo[1,2-a]pyridines—a privileged scaffold in drug discovery (e.g., Zolpidem, Alpidem)—the C7-iodo derivative is a critical intermediate for Suzuki and Sonogashira couplings.[1] However, researchers often misassign the C7-iodine carbon in 13C NMR spectra.
The Insight: Unlike C7-chloro or C7-fluoro substituents, which deshield the ipso-carbon (moving it downfield >130 ppm), the C7-iodo substituent exerts a massive Heavy Atom Effect .[1] This results in a counter-intuitive upfield shift (shielding) , often placing the C7 signal in the 90–100 ppm range, where it is easily confused with solvent peaks or noise, or simply overlooked in favor of "missing" aromatic signals.
This guide provides the mechanistic rationale, comparative data, and a self-validating assignment protocol for C7-iodo substituted imidazopyridines.[1]
Mechanistic Analysis: The Heavy Atom Effect
To interpret the spectra correctly, one must understand why Iodine acts differently than Chlorine. The chemical shift is governed by the paramagnetic shielding term (
-
Chlorine (Inductive Dominance): High electronegativity pulls electron density away, deshielding the nucleus
Downfield Shift.[1] -
Iodine (Spin-Orbit Dominance): While Iodine is electronegative, its large electron cloud allows for significant Spin-Orbit Coupling .[1] This relativistic effect mixes ground states with excited states, introducing a magnetic field that opposes the external field (
). This results in strong shielding Upfield Shift.[1]
Visualization: The Shielding Pathway
Figure 1: Logical flow of the Heavy Atom Effect causing upfield shifts in C-I bonds.[1]
Comparative Data: Halogen Series
The following table contrasts the 13C NMR shifts of the C7 position across different substituents. Note the inversion of the trend when moving from Bromine to Iodine.
Solvent: DMSO-d6 (Reference: 39.5 ppm) Field Strength: 100 MHz (Typical)[1]
| Substituent (C7) | Electronic Effect | Dominant Mechanism | Typical C7 Shift ( | Visual Region |
| Hydrogen (H) | Reference | Resonance | 110 – 115 | Aromatic |
| Chlorine (Cl) | EWG ( | Inductive (-I) | 130 – 135 | Deshielded Aromatic |
| Bromine (Br) | Intermediate | Inductive/SO Balance | 120 – 125 | Aromatic |
| Iodine (I) | Heavy Atom | Spin-Orbit Coupling | 90 – 98 | Upfield / Alkenyl |
Critical Observation: The C7-I signal (approx. 95 ppm) often appears upfield of the C3-H signal (approx. 108-112 ppm), which is usually the most shielded aromatic carbon in the parent system.
Experimental Protocol: Self-Validating Assignment
Since the C7-I peak is quaternary (low intensity) and in an unexpected region, standard 1D 13C NMR is often insufficient for confident assignment.[1] You must use a self-validating 2D workflow.
Step 1: Sample Preparation[1]
-
Concentration: High concentration (>20 mg/0.6 mL) is recommended due to the long relaxation times of quaternary carbons attached to heavy atoms.
-
Solvent: DMSO-d6 is preferred over CDCl3 for imidazopyridines to prevent aggregation and improve solubility of polar intermediates.[1]
Step 2: Acquisition Parameters (1D 13C)[1]
-
Relaxation Delay (D1): Increase to 3–5 seconds. The C-I carbon has no attached protons to facilitate relaxation via NOE, and the heavy atom can alter relaxation dynamics.
-
Scans: Minimum 1024 scans to distinguish the small quaternary peak from baseline noise.
Step 3: The Validation Logic (HMBC)
Do not rely on chemical shift tables alone. Use HMBC (Heteronuclear Multiple Bond Correlation) to prove the connectivity.
-
Target: C7 (Quaternary).
-
Correlations: Look for 3-bond (
) correlations from H5 and H8 .
Visualization: HMBC Assignment Workflow
Figure 2: HMBC correlation logic for confirming the C7-Iodo assignment.
Troubleshooting Common Issues
-
"I can't find the C7 peak."
-
Cause: It is likely buried in the noise around 90-100 ppm or saturated if you are using a short relaxation delay.
-
Solution: Check the 90-100 ppm region specifically. Run an HMBC; even if the 1D peak is invisible, the HMBC cross-peak is often visible due to the sensitivity advantage of inverse detection.
-
-
"The peak is split."
-
Cause: If you are running at very high fields or with specific pulse sequences, you might see residual coupling to the Quadrupolar Iodine nucleus (
, Spin 5/2), though this is rare in standard 13C spectra due to fast relaxation.[1] -
Solution: Treat the center of the broadening as the shift.
-
References
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on Heavy Atom Effects).
-
Facelli, J. C., et al. (2000).[1] "Relativistic Effects on 13C Chemical Shifts." Journal of the American Chemical Society. Link[1]
-
Gueiffier, A., et al. (1998).[1] "Synthesis and biological activity of imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry. (Source for general imidazopyridine spectral data). Link[1]
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Standard reference for chemical shift tables). Link[1]
Sources
The Decisive Halogen: A Comparative Guide to the Reactivity of 7-Iodo- vs. 7-Bromoimidazo[1,5-a]pyridine in Cross-Coupling Reactions
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional materials. The strategic functionalization of this nucleus is paramount in drug discovery and development. Among the most powerful methods for achieving this are palladium-catalyzed cross-coupling reactions, which allow for the precise installation of diverse substituents. A key consideration in any cross-coupling strategy is the choice of the halide on the starting material, as this profoundly influences reactivity. This guide provides an in-depth, objective comparison of the reactivity of 7-iodoimidazo[1,5-a]pyridine and 7-bromoimidazo[1,5-a]pyridine in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is grounded in fundamental mechanistic principles and supported by representative experimental data to inform rational substrate selection and reaction optimization.
The Underlying Principles: Why the Halogen Matters
The observed difference in reactivity between aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is not arbitrary; it is dictated by fundamental chemical principles. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) complex. The facility of this step is directly related to the strength of the carbon-halogen (C-X) bond.
The C-I bond is significantly weaker than the C-Br bond. Approximate bond dissociation energies are ~213 kJ/mol for a C-I bond and ~285 kJ/mol for a C-Br bond.[1] This lower bond energy for the C-I bond means that it requires less energy to cleave, leading to a faster rate of oxidative addition. Consequently, 7-iodoimidazo[1,5-a]pyridine is intrinsically more reactive than its bromo counterpart. This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Sources
Validating regioselectivity in 7-iodoimidazo[1,5-a]pyridine substitution reactions
The following guide details the validation of regioselectivity in 7-iodoimidazo[1,5-a]pyridine substitution reactions. It is structured to address the specific synthetic challenge: distinguishing between electrophilic substitution on the imidazole ring (C-1/C-3) and cross-coupling events at the pyridine ring (C-7).
Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The Orthogonality Challenge
The 7-iodoimidazo[1,5-a]pyridine scaffold presents a unique "Janus-faced" reactivity profile that makes it a high-value intermediate in drug discovery. It possesses two distinct reactive domains:[1]
-
Nucleophilic Imidazole Core (C-3/C-1): Electron-rich and prone to Electrophilic Aromatic Substitution (SEAr) or Direct C-H Arylation.
-
Electrophilic Pyridine Motif (C-7): The C-I bond serves as a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
The Problem: When functionalizing this scaffold, "regioscrambling" is a common failure mode. For instance, attempting a Suzuki coupling at C-7 can inadvertently trigger C-H activation at C-3 due to the high acidity of the C-3 proton. Conversely, electrophilic attack at C-3 must not compromise the oxidative addition potential of the C-7 iodine.
This guide compares the performance of Direct C-H Functionalization vs. Classical Cross-Coupling and provides a self-validating NMR framework to confirm regiocontrol.
Mechanistic Comparison: Pathways to Substitution
We analyze three competing pathways that dictate the product outcome.
Pathway A: C-3 Selective Electrophilic Substitution (SEAr)
-
Mechanism: The lone pair on the bridgehead nitrogen donates electron density into the imidazole ring, making C-3 the most nucleophilic site (analogous to Indole C-3).
-
Reagents: NIS, NBS, or Electrophilic Arylating agents.
-
Risk: If conditions are too acidic, protonation of N-2 deactivates the ring. If too basic, C-5 deprotonation may occur.
Pathway B: C-7 Selective Cross-Coupling
-
Mechanism: Oxidative addition of Pd(0) into the weak C(sp2)-I bond.
-
Reagents: Boronic acids, Pd catalysts (e.g., Pd(dppf)Cl2).
-
Risk: "Background" C-H activation at C-3. The catalyst may insert into C-H(3) instead of, or subsequent to, C-I(7) insertion.
Pathway C: C-H Activation (The Wildcard)
-
Mechanism: Concerted Metalation-Deprotonation (CMD) typically favors C-3 due to acidity, but C-5 is also vulnerable due to the "directed" nature of the N-bridgehead.
Reactivity Map (Graphviz Diagram)
Figure 1: Reactivity landscape of the 7-iodoimidazo[1,5-a]pyridine scaffold. Note the orthogonality between C-3 (nucleophilic) and C-7 (electrophilic) pathways.
Comparison Guide: Methodologies & Performance
The following table compares the two primary methods for functionalizing this scaffold while maintaining regiochemical integrity.
| Feature | Method A: Direct C-H Arylation (at C-3) | Method B: Classical Cross-Coupling (at C-7) |
| Target Site | C-3 (C-H Bond) | C-7 (C-I Bond) |
| Reagents | Aryl Bromide + Pd(OAc)₂ + Base (KOAc) | Aryl Boronic Acid + Pd(PPh₃)₄ + Base (Na₂CO₃) |
| 7-Iodo Stability | Low to Moderate. Pd may insert into C-I bond, leading to polymerization or scrambling. | N/A (The Iodine is the leaving group). |
| Regioselectivity | 90:10 (C3:C1). Sterics at C-5 usually block that site, but C-1 is a minor byproduct. | >99:1. Oxidative addition at C-I is kinetically faster than C-H activation. |
| Atom Economy | High (No pre-functionalization of scaffold needed). | Moderate (Requires boronic acid partner). |
| Recommendation | Use Ag₂CO₃ as an additive to suppress C-I insertion if preserving the iodine is required. | Use mild bases (Cs₂CO₃) to prevent background C-H deprotonation at C-3. |
Validation Protocols (Self-Validating Systems)
Trusting the outcome requires rigorous spectroscopic proof. Relying solely on MS (Mass Spectrometry) is insufficient as regioisomers (C-3 vs C-1 substituted) have identical masses.
The "NMR Logic" Decision Tree
Use this logic flow to assign your product structure using 1H NMR (400 MHz+).
Key Diagnostic Signals (in DMSO-d6):
-
H-3: Singlet, typically
8.0 – 8.4 ppm. -
H-1: Singlet or weak doublet, typically
7.4 – 7.8 ppm. -
H-5: Doublet, deshielded (
> 8.5 ppm) due to proximity to N. -
H-7: (Replaced by Iodine in SM).
-
H-6/H-8: Show meta/ortho coupling patterns.
Figure 2: NMR decision tree for assigning regiochemistry in 7-iodoimidazo[1,5-a]pyridine derivatives.
Experimental Protocols
Protocol 1: C-3 Selective Arylation (Preserving C-7 Iodine)
Objective: Functionalize the imidazole ring without touching the iodine handle. Critical Control: Use of Silver salts prevents Pd insertion into the C-I bond.
-
Setup: In a glovebox, combine 7-iodoimidazo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous DCE (0.2 M).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite to remove AgI precipitates.
-
Validation: Check for retention of the H-6/H-8 coupling pattern in NMR. The H-3 singlet should disappear.
Protocol 2: C-7 Selective Suzuki Coupling
Objective: Couple at the pyridine ring while preventing C-3 deprotonation.
-
Setup: Combine 7-iodoimidazo[1,5-a]pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (2.0 equiv).
-
Solvent: Degassed 1,4-Dioxane/Water (4:1).
-
Reaction: Heat at 80°C for 4 hours. Note: Do not overheat (>100°C) to avoid C-H activation.
-
Validation: The H-3 singlet (
8.2 ppm) must remain. A new aromatic system should appear, and the H-6/H-8 signals will shift significantly upfield/downfield depending on the electronic nature of the new aryl group.
References
-
General Reactivity of Imidazo[1,5-a]pyridines
-
C-3 Functionalization Protocols
- Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines (Analogous Reactivity).
- Source: The Journal of Organic Chemistry, 2021, 86, 11000–11010.
-
Structure and Numbering Confirmation
- Imidazo[1,5-a]pyridine Spectrum and D
- Source: National Institutes of Health (PubChem) CID 274090.
-
Synthesis of Iodo-Derivatives
- Synthesis of 1-iodo-5-(5-carboxypentyl)-imidazo[1,5-a]pyridine (Example of Iodo-scaffold synthesis).
- Source: PrepChem / Beilstein J. Org. Chem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
A Comprehensive Guide to the Safe Disposal of 7-Iodoimidazo[1,5-a]pyridine
This guide provides essential safety and logistical information for the proper disposal of 7-Iodoimidazo[1,5-a]pyridine. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following procedures are based on established best practices for halogenated organic compounds and data from structurally similar molecules.
Hazard Assessment and Characterization
7-Iodoimidazo[1,5-a]pyridine is a halogenated heterocyclic organic compound. Due to the presence of iodine, it must be treated as a halogenated organic waste .[6][7] Compounds within the imidazo[1,5-a]pyridine family and their halogenated derivatives are known to present several hazards.
Based on data from analogous compounds, 7-Iodoimidazo[1,5-a]pyridine should be handled as a substance that is:
The pyridine structural component also suggests potential for other hazards, as pyridine itself is a highly flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.[8][9][10]
Summary of Potential Hazards
| Hazard Classification | Description | Supporting Evidence from Analogous Compounds |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 classification for Imidazo[1,5-a]pyridine and 7-Bromoimidazo(1,5-a)pyridine.[2][3] |
| Skin Irritation | Causes skin irritation. | H315 classification for Imidazo[1,5-a]pyridine and 7-Bromoimidazo(1,5-a)pyridine.[2][3] |
| Eye Irritation | Causes serious eye irritation. | H319 classification for Imidazo[1,5-a]pyridine and 7-Bromoimidazo(1,5-a)pyridine.[2][3] |
| Respiratory Irritation | May cause respiratory irritation. | H335 classification for Imidazo[1,5-a]pyridine and 7-Bromoimidazo(1,5-a)pyridine.[2][3] |
| Environmental Hazard | Likely toxic to aquatic life. | Halogenated organic compounds often exhibit environmental toxicity.[11] |
Personal Protective Equipment (PPE) and Handling
Before handling 7-Iodoimidazo[1,5-a]pyridine for any purpose, including disposal, ensure that appropriate personal protective equipment is worn. The rationale for each piece of PPE is to create a barrier between you and the potentially hazardous material.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-retardant lab coat is recommended. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of this compound, including waste collection, should be done inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 7-Iodoimidazo[1,5-a]pyridine is waste segregation . Halogenated and non-halogenated waste streams are treated and disposed of differently, with halogenated waste typically incurring higher costs due to the need for specialized incineration processes to prevent the formation of toxic byproducts.[6][7]
Step 1: Waste Identification and Segregation
-
Pure Compound/Grossly Contaminated Materials: Any unused 7-Iodoimidazo[1,5-a]pyridine or materials heavily contaminated with it (e.g., a large spill cleanup) must be collected as hazardous waste.
-
Dilute Solutions: Solutions containing 7-Iodoimidazo[1,5-a]pyridine should be collected as halogenated organic waste . Do not mix with non-halogenated waste streams.[7][13]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with trace amounts should be collected in a designated solid hazardous waste container.
Step 2: Container Selection and Labeling
-
Liquid Waste: Use a sealable, airtight, and chemically compatible waste container.[12] The container should be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUID ".
-
Solid Waste: Use a designated, sealable container for solid waste. Label it clearly as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID ".
-
Content Identification: The label on any waste container must list all components and their approximate concentrations or volumes.[7] For 7-Iodoimidazo[1,5-a]pyridine, include its full chemical name and CAS number (if known from the supplier).
Step 3: Waste Accumulation and Storage
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment: Liquid waste containers should be kept in a secondary containment bin to prevent the spread of material in case of a leak.[14]
-
Container Closure: Keep waste containers closed at all times, except when actively adding waste.[7][13] This minimizes the release of vapors and prevents spills.
-
Incompatibilities: Store halogenated waste away from strong acids, bases, and oxidizers.[12]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for a pickup.[12]
-
Do not dispose of 7-Iodoimidazo[1,5-a]pyridine down the drain or in regular trash.[5][7][15] This is illegal and environmentally harmful.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing 7-Iodoimidazo[1,5-a]pyridine.
Caption: Decision workflow for the disposal of 7-Iodoimidazo[1,5-a]pyridine.
Emergency Procedures
Accidental Release or Spill
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, remove all sources of ignition.[4][16]
-
Cleanup: For a small spill, use an inert absorbent material (e.g., sand, diatomaceous earth) to soak up the material.[8][15] Do not use combustible materials like paper towels. Place the absorbed material into a sealed container for hazardous waste disposal. Use spark-proof tools for cleanup if a flammable solvent is involved.[4][16]
-
Ventilate: Ventilate the affected area.[8]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[12] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[17] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]
References
-
Carl ROTH. Safety Data Sheet: Pyridine.[Link]
-
Lab Alley. Pyridine Safety Data Sheet.[Link]
-
University of Washington. Standard Operating Procedures for Hazardous Chemicals: Pyridine.[Link]
-
Columbus Chemical Industries. Material Safety Data Sheet: Pyridine.[Link]
-
European Chemicals Agency (ECHA). Substance Information: Imidacloprid.[Link]
-
European Chemicals Agency (ECHA). Substance Information: Pyridine.[Link]
-
Carl ROTH. Safety Data Sheet (Generic).[Link]
-
PENTA. Pyridine - Safety Data Sheet.[Link]
-
PubChem. Imidazo[1,5-a]pyridine.[Link]
-
Bucknell University. Hazardous Waste Segregation.[Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.[Link]
-
PubChem. 7-Bromoimidazo(1,5-a)pyridine.[Link]
-
University of Oslo. Chemical and Hazardous Waste Guide.[Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]
-
University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyridine.[Link]
-
PubChem. Imidazo(1,5-a)pyridine-7-carboxylic acid.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromoimidazo(1,5-a)pyridine | C7H5BrN2 | CID 66888640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. media.laballey.com [media.laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. carlroth.com [carlroth.com]
- 9. echa.europa.eu [echa.europa.eu]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. Substance Information - ECHA [echa.europa.eu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. mn.uio.no [mn.uio.no]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 7-Iodoimidazo[1,5-a]pyridine
For the innovative researchers, scientists, and drug development professionals forging new paths in medicinal chemistry, the synthesis and handling of novel compounds are daily realities. Among these, 7-Iodoimidazo[1,5-a]pyridine, a key building block in the development of new therapeutics, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our aim is to empower you with not just a set of rules, but a deep understanding of why each protective measure is critical.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 7-Iodoimidazo[1,5-a]pyridine, the Globally Harmonized System (GHS) provides a clear starting point. It is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications immediately signal the need for a multi-faceted PPE strategy that shields the skin, eyes, and respiratory system. Furthermore, as a member of the halogenated aromatic hydrocarbon family, it is prudent to consider the broader toxicological profile of this class of compounds, which can have significant environmental and health impacts.[2][3][4]
Core Principles of Protection: A Multi-Layered Defense
A robust safety protocol is not merely about wearing PPE; it is about creating a hierarchy of controls that minimizes exposure at every step. This begins with engineering controls, is reinforced by administrative controls, and finally, is personalized with the appropriate PPE.
Engineering Controls: Your First Line of Defense
The most effective way to prevent exposure is to contain the hazard at its source. All work with 7-Iodoimidazo[1,5-a]pyridine, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[5] This primary engineering control is non-negotiable and serves to capture and exhaust vapors, minimizing inhalation exposure.
Personal Protective Equipment: Your Essential Barrier
When direct handling is unavoidable, PPE becomes your personal shield. The selection of appropriate PPE is a critical decision that should be based on a thorough risk assessment.
Given the serious eye irritation warning (H319), robust eye protection is mandatory.
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times in the laboratory when handling 7-Iodoimidazo[1,5-a]pyridine.[6][7][8] They provide a seal around the eyes, protecting from splashes and vapors.
-
Face Shield: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles.[7]
The H315 classification (causes skin irritation) underscores the importance of proper glove selection. Not all gloves are created equal, and the choice of material is critical for chemical resistance.
-
Nitrile Gloves: These are a common and effective choice for handling many chemicals, including pyridine and its derivatives.[6] It is crucial to double-glove when handling 7-Iodoimidazo[1,5-a]pyridine to provide an additional layer of protection in case of a tear or contamination of the outer glove.
-
Glove Compatibility: Always consult the manufacturer's glove compatibility charts for specific breakthrough times and degradation data. Never assume a glove is suitable without verification.
-
Proper Technique: Gloves should be inspected for any signs of damage before use. When work is complete, gloves should be removed carefully to avoid contaminating the skin. Always wash your hands thoroughly after removing gloves.[9]
Accidental spills and splashes can occur, making body protection a vital component of your PPE ensemble.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a suitable chemical-resistant material is mandatory.[6][9] This protects your skin and personal clothing from contamination.
-
Appropriate Attire: Long pants and closed-toe shoes are essential to ensure no skin is exposed.[9][10] Shorts, skirts, and sandals are not appropriate laboratory attire.
The H335 warning (may cause respiratory irritation) necessitates careful consideration of respiratory protection, especially in situations where engineering controls may not be sufficient.
-
Chemical Fume Hood: As the primary control, a properly functioning fume hood is your main defense against inhaling harmful vapors.
-
Respirators: In the event of a spill, a significant release, or if working in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11] Proper fit-testing and training are required for respirator use.[11]
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE selection to include the entire lifecycle of the chemical in the laboratory.
Safe Handling Protocol
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Weighing: Weigh solid 7-Iodoimidazo[1,5-a]pyridine in the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Transfers: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid splashing.
-
Reaction Setup: All reaction vessels should be securely clamped.[12]
-
Post-Reaction: After the reaction is complete, quench and work up the reaction mixture within the fume hood.
Disposal Plan: A Responsible Conclusion
Proper disposal of 7-Iodoimidazo[1,5-a]pyridine and any contaminated materials is a critical final step.
-
Waste Collection: All solid and liquid waste containing 7-Iodoimidazo[1,5-a]pyridine must be collected in a designated, clearly labeled, and sealed hazardous waste container.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[5]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
Visualizing the Workflow: A Step-by-Step Guide to Safety
To further clarify the decision-making process for PPE selection and use, the following workflow diagram is provided.
Caption: PPE Selection Workflow for 7-Iodoimidazo[1,5-a]pyridine.
Summary of Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles (minimum) | Protects against splashes and vapors, addressing H319 (serious eye irritation).[6][7][8] |
| Face shield (in addition to goggles) | For tasks with a high risk of splashing.[7] | |
| Hand Protection | Double nitrile gloves | Provides a barrier against skin contact, addressing H315 (causes skin irritation).[6] |
| Body Protection | Chemical-resistant lab coat (fully buttoned) | Protects skin and clothing from contamination.[6][9] |
| Long pants and closed-toe shoes | Ensures no exposed skin on the lower body.[9][10] | |
| Respiratory Protection | Chemical fume hood | Primary engineering control to minimize inhalation of vapors.[5] |
| NIOSH-approved respirator with organic vapor cartridges | For spills or work in inadequately ventilated areas, addressing H335 (may cause respiratory irritation).[11] |
By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely handle 7-Iodoimidazo[1,5-a]pyridine, fostering a culture of safety that protects both you and the groundbreaking research you conduct.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia Limited. (2024, January 25).
- Carl ROTH. (n.d.).
- ChemSupply Australia. (2024, June 26).
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Lab Safety Rules and Guidelines. (2024, January 23).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- CSUB. (n.d.).
- Carl ROTH. (n.d.).
- Fisher Scientific. (2015, March 19).
- ChemScene. (n.d.). 1-Iodoimidazo[1,5-a]pyridine.
- PMC. (n.d.).
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.).
- Carl ROTH. (2025, March 31).
- Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution.
- RSC Publishing. (n.d.).
- Sigma-Aldrich. (2025, October 7).
- Labor
- 5. (n.d.).
- PMC - NIH. (n.d.).
- Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Cerritos College. (n.d.).
- ChemSec. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
Sources
- 1. chemscene.com [chemscene.com]
- 2. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 3. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinlist.chemsec.org [sinlist.chemsec.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. ethz.ch [ethz.ch]
- 9. csub.edu [csub.edu]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. gerpac.eu [gerpac.eu]
- 12. cerritos.edu [cerritos.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
